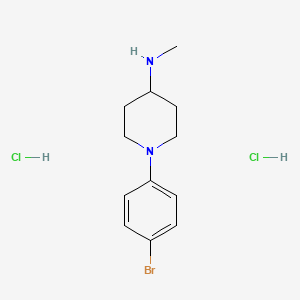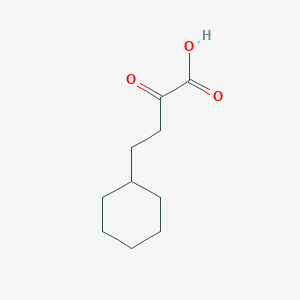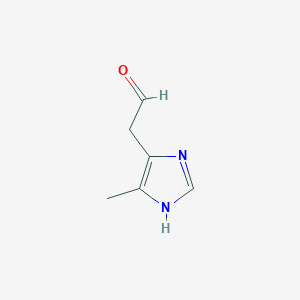
tert-butylN-(2-formyl-1H-indol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Final Product:
Analyse Chemischer Reaktionen
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various substituents at different positions on the ring.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for deprotonation, and dimethylformamide (DMF) for formylation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate has several scientific research applications :
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.
Wirkmechanismus
The mechanism of action of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate can be compared with other indole derivatives :
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound has a similar indole structure but differs in the position and type of substituents.
tert-Butyl 4-formyl-3-pyridinylcarbamate: Another related compound with a pyridine ring instead of an indole ring.
tert-Butyl 4-formyl-2-pyridinylcarbamate: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-11-10(12)7-9(8-17)15-11/h4-8,15H,1-3H3,(H,16,18) |
InChI-Schlüssel |
OLJRCKGTMWCZLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)








